Synthesis of 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine
Synthesis of 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine
Executive Summary & Strategic Utility
This guide details the synthesis of 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine , a high-value electrophilic intermediate used in the development of kinase inhibitors (e.g., ALK, EGFR targets).[1]
The structural core features a pyrimidine ring with three distinct functionalities:
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C4-Isopropylamine: A steric and lipophilic motif common in ATP-competitive inhibitors.[1]
-
C6-Chloride: A deactivated leaving group, often retained as a halogen handle or used for late-stage cross-coupling.[1]
-
C2-Methylsulfinyl: The critical "warhead" for this intermediate.[1] The sulfoxide (S=O) is a superior leaving group compared to the sulfide, enabling facile nucleophilic aromatic substitution (SnAr) by anilines or other weak nucleophiles under mild conditions.
Key Synthetic Challenge: The primary challenge is the chemoselective oxidation of the sulfide precursor. Over-oxidation to the sulfone (
Retrosynthetic Analysis
The synthetic strategy relies on the symmetry of the starting material, 4,6-dichloro-2-(methylthio)pyrimidine.[1] Because the C4 and C6 positions are chemically equivalent, the first nucleophilic attack by isopropylamine is regioselective by default, producing the mono-substituted product.[1]
Visualization of the Synthetic Pathway
Figure 1: Retrosynthetic disconnection showing the linear two-step synthesis from the commercially available dichloropyrimidine.
Experimental Protocols
Step 1: Synthesis of the Sulfide Precursor
Reaction: Nucleophilic Aromatic Substitution (SnAr) Target: 6-Chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amine (CAS: 951884-54-1)[1]
Rationale
The starting material, 4,6-dichloro-2-(methylthio)pyrimidine, possesses two equivalent electrophilic sites (C4/C6).[1] Isopropylamine is a moderately hindered nucleophile.[1] By controlling stoichiometry and temperature, we prevent the formation of the bis-substituted byproduct (4,6-di(isopropylamino)...).
Protocol
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Setup: Charge a 500 mL round-bottom flask with 4,6-dichloro-2-(methylthio)pyrimidine (10.0 g, 51.3 mmol) and anhydrous THF (150 mL).
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Cooling: Cool the solution to 0°C using an ice/water bath.
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Base Addition: Add N,N-Diisopropylethylamine (DIEA) (9.8 mL, 56.4 mmol, 1.1 eq). Note: Triethylamine (TEA) is a viable alternative.
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Nucleophile Addition: Dropwise add isopropylamine (4.8 mL, 56.4 mmol, 1.1 eq) over 15 minutes. Crucial: Rapid addition may cause local heating and promote bis-substitution.[1]
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Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1]
-
Workup:
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Concentrate the reaction mixture under reduced pressure to remove THF.
-
Resuspend the residue in EtOAc (100 mL) and wash with water (2 x 50 mL) and Brine (1 x 50 mL).
-
Dry over anhydrous
, filter, and concentrate.[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
-
Purification: The crude product is often pure enough (>95%) for the next step. If necessary, purify via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes).
-
Yield Expectation: 9.5 – 10.5 g (85–93%).
-
Step 2: Chemoselective Oxidation to Sulfoxide
Reaction: S-Oxidation Target: 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine[1]
Rationale
The sulfur atom at C2 is electron-rich.[1] We use mCPBA (meta-chloroperoxybenzoic acid) for this transformation.[1][3] The key risk is over-oxidation to the sulfone (
Protocol
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Setup: Dissolve the sulfide precursor (5.0 g, 22.9 mmol) in Dichloromethane (DCM) (100 mL) in a 250 mL flask.
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Cooling: Cool the solution to -10°C (salt/ice bath).
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Oxidant Addition: Dissolve mCPBA (approx. 77% purity, 5.4 g, ~24 mmol, 1.05 eq) in DCM (40 mL). Add this solution dropwise to the reaction mixture over 30 minutes.
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Process Control: Maintain internal temperature < 0°C.[1]
-
-
Reaction: Stir at 0°C for 1–2 hours.
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Monitoring: Check LC-MS for the disappearance of starting material (M+1 = 218) and appearance of sulfoxide (M+1 = 234). If sulfone (M+1 = 250) appears >5%, quench immediately.
-
-
Quench & Workup:
-
Quench by adding 10% aqueous
(sodium thiosulfate) (50 mL) to destroy excess peroxide. Stir vigorously for 10 mins. -
Add saturated aqueous
(50 mL) to neutralize the m-chlorobenzoic acid byproduct.[1] -
Separate layers.[1][4][5][6][7] Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine organic layers, wash with Brine, and dry over
.
-
-
Purification:
Mechanism & Reactivity Profile[1]
Understanding the reactivity of the resulting sulfoxide is vital for its downstream application.[1] The sulfoxide group activates the C2 position for nucleophilic attack, significantly more than the original sulfide.
Figure 2: Mechanism of downstream utilization. The sulfoxide serves as a "fugitive" group, displaced by the final amine to close the drug scaffold.
Comparative Leaving Group Ability (SnAr)
- (Sulfone): Highest reactivity (Fastest).
- (Sulfoxide): High reactivity (Ideal balance of stability and reactivity).
- (Chloride): Moderate reactivity (At C2, less reactive than sulfoxide; at C6, deactivated by amino group).
- (Sulfide): Poor reactivity (Requires harsh conditions/oxidation).
Why Sulfoxide? While the sulfone is a better leaving group, the oxidation to sulfoxide is often easier to control and offers sufficient reactivity for most aniline displacements without the harsh conditions required to drive the reaction to the full sulfone state.
Critical Process Parameters (CPPs)
| Parameter | Specification | Impact of Deviation |
| Stoichiometry (Step 1) | 1.0–1.1 eq Isopropylamine | >1.2 eq: Formation of 4,6-di(isopropylamino) impurity.[1] <1.0 eq: Low yield, difficult separation of SM. |
| Temperature (Step 1) | 0°C to RT | High Temp: Loss of regioselectivity; bis-substitution.[1] |
| Oxidant Eq (Step 2) | 1.0–1.1 eq mCPBA | >1.2 eq: Formation of Sulfone ( |
| Quench (Step 2) | Skip: Explosive peroxide residues in waste/product. |
Safety & Handling
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mCPBA: Potentially explosive if dried or subjected to shock/friction.[1] Store wet (stabilized with water/acid). Always quench reactions with thiosulfate before concentrating.[1]
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Chlorinated Pyrimidines: Potential skin sensitizers.[1] Handle in a fume hood.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 329772926. Retrieved February 1, 2026, from [Link]
-
Marsilje, T. H., et al. (2013). Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378).[1][8] Journal of Medicinal Chemistry, 56(14), 5675–5690.[8] [Link]
-
Barvian, N. C., et al. (2000). Pyrazolylaminoquinazolines as Cyclin Dependent Kinase Inhibitors. Patent WO2000039101.[1] (General reference for pyrimidine oxidation protocols).
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